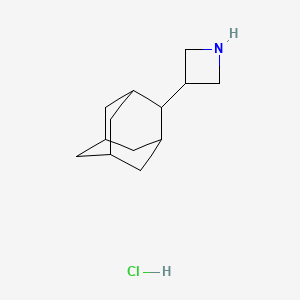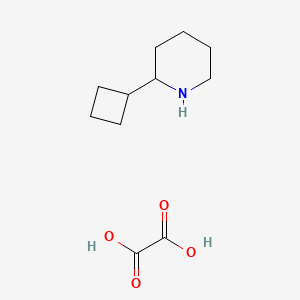![molecular formula C7H12ClNO2 B2462677 (1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride CAS No. 2173998-87-1](/img/structure/B2462677.png)
(1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5S)-2-Azabicyclo[320]heptane-1-carboxylic acid;hydrochloride is a bicyclic compound that features a unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . Another method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis, which allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could result in a variety of functionalized derivatives.
Scientific Research Applications
(1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure makes it a useful probe for investigating biological pathways and interactions.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which (1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
- (1S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene
- 3-azabicyclo[3.1.1]heptanes
Uniqueness
(1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and the presence of a bicyclic framework that imparts distinct chemical properties. This uniqueness makes it valuable for various applications, particularly in the development of new drugs and materials.
Properties
IUPAC Name |
(1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-1-5(7)2-4-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVXPTKJMJHSIF-KQBMADMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CCN2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CCN2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2462596.png)
![8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid](/img/new.no-structure.jpg)


![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2462602.png)
![2-[(4-fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B2462604.png)
![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2462605.png)
![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2462609.png)
![1-(2-Hydroxy-2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2462611.png)
![4-amino-N-[3-(diethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2462612.png)
![6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2462613.png)



